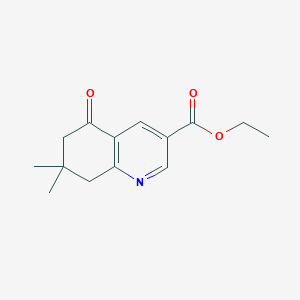

Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

概要

説明

トリクロサンは無色で水溶性の固体であり、シアヌル酸と塩素の反応によって生成されます . トリクロサンは、飲料水、プール、様々な表面の滅菌に効果があることで知られており、公衆衛生と衛生において重要な化合物です .

2. 製法

合成経路と反応条件: トリクロサンは、シアヌル酸の塩素化によって合成されます。 このプロセスでは、シアヌル酸と塩素ガスを反応させてジクロロイソシアヌル酸を生成し、その後、水酸化ナトリウムで中和してジクロロイソシアヌル酸ナトリウムを生成します .

工業的製法: 工業的には、トリクロサンは、シアヌル酸を水に溶解し、制御された条件下で塩素ガスを添加することによって製造されます。 生成されたジクロロイソシアヌル酸は、その後ろ過して水酸化ナトリウムで中和して最終製品を得ます .

準備方法

Synthetic Routes and Reaction Conditions: Troclosene is synthesized through the chlorination of cyanuric acid. The process involves the reaction of cyanuric acid with chlorine gas, resulting in the formation of dichloroisocyanuric acid, which is then neutralized with sodium hydroxide to produce sodium dichloroisocyanurate .

Industrial Production Methods: In industrial settings, troclosene is produced by dissolving cyanuric acid in water and adding chlorine gas under controlled conditions. The resulting dichloroisocyanuric acid is then filtered and neutralized with sodium hydroxide to obtain the final product .

化学反応の分析

反応の種類: トリクロサンは、酸化、還元、置換などの様々な化学反応を起こします。 トリクロサンは強力な酸化剤であり、水と反応して塩素ガスを放出し、その消毒作用の原因となります .

一般的な試薬と条件:

主な生成物:

酸化: 一重項酸素およびその他の反応性酸素種。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its efficacy against various bacterial strains. For example, a study demonstrated that modifications to the tetrahydroquinoline structure can enhance antibacterial activity by targeting bacterial cell wall synthesis pathways .

Anticancer Properties

This compound has also shown promise in anticancer research. A study published in a peer-reviewed journal highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation effectively .

Synthetic Organic Chemistry

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical reactions such as alkylation and acylation processes. For instance, it can be used to synthesize other bioactive compounds by introducing different functional groups through established synthetic routes .

Materials Science

Polymer Chemistry

The compound has applications in polymer chemistry where it can be used as a monomer in the production of specialty polymers with tailored properties. Its unique structure contributes to the thermal stability and mechanical strength of the resulting polymers. Studies have shown that incorporating such compounds into polymer matrices can enhance their performance characteristics .

Case Studies

作用機序

トリクロサンは、水と接触すると塩素ガスを放出することで作用を発揮します。 塩素ガスは強力な酸化剤として作用し、微生物の細胞構造を破壊し、それらを不活性化または死滅させます . このメカニズムにより、トリクロサンは効果的な消毒剤および殺生物剤となります。

類似化合物:

- ジクロロイソシアヌル酸カリウム

- ジクロロイソシアヌル酸カルシウム

- ジクロロイソシアヌル酸リチウム

- ジクロロイソシアヌル酸バリウム

比較: トリクロサンは、水への溶解度が高く、比較的一定の速度で塩素を放出できるという点でユニークであり、ハロゾンなどの他の類似化合物よりも効率的です . 消毒剤としての効果と様々な分野における幅広い用途は、トリクロサンの汎用性と重要性を示しています。

類似化合物との比較

- Potassium dichloroisocyanurate

- Calcium dichloroisocyanurate

- Lithium dichloroisocyanurate

- Barium dichloroisocyanurate

Comparison: Troclosene is unique in its high solubility in water and its ability to release chlorine at a relatively constant rate, making it more efficient than other similar compounds like halazone . Its effectiveness as a disinfectant and its wide range of applications in various fields highlight its versatility and importance.

生物活性

Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS No. 106944-52-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Purity : Typically above 95% in commercial preparations .

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate starting materials followed by cyclization and functional group modifications. Common synthetic routes often utilize readily available precursors from the quinoline family, allowing for the introduction of the carboxylate group at position 3 .

Antioxidant Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

This compound has been investigated for its neuroprotective capabilities. It potentially inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated promising inhibition rates with IC50 values in the low micromolar range .

Anticancer Activity

Some studies have explored the anticancer potential of tetrahydroquinoline derivatives. For example, certain analogues have shown activity against various cancer cell lines with IC50 values indicating significant cytotoxic effects . However, specific data on this compound is limited and warrants further investigation.

Antiviral Properties

Recent research has begun to uncover antiviral activities associated with tetrahydroquinoline derivatives. Preliminary studies suggest that some compounds within this class may exhibit activity against coronaviruses by inhibiting viral replication in cell cultures . However, specific results for this compound remain to be fully characterized.

Case Studies and Research Findings

特性

IUPAC Name |

ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIRHYGGDDMHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544743 | |

| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106944-52-9 | |

| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。